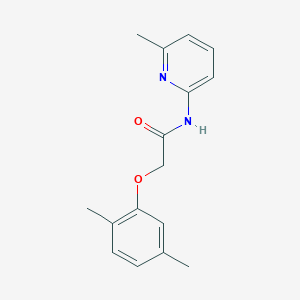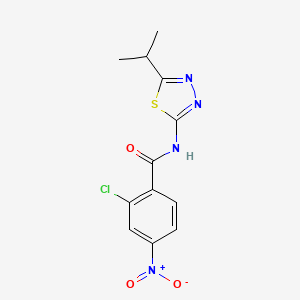![molecular formula C20H19N3O3 B5760101 N-allyl-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5760101.png)
N-allyl-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential biological activity. In
Aplicaciones Científicas De Investigación
N-allyl-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been studied for its potential applications in scientific research. One area of interest is its potential as a fluorescent probe for detecting protein-protein interactions. The compound has been shown to bind to certain proteins and emit fluorescence upon binding, making it useful for studying protein interactions in vitro.
Mecanismo De Acción
The mechanism of action of N-allyl-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is not fully understood. However, it is believed to interact with certain proteins and alter their function. The compound has been shown to bind to the protein tubulin, which plays a role in cell division, and inhibit its function. This inhibition of tubulin function may be responsible for some of the biological effects of the compound.
Biochemical and Physiological Effects:
N-allyl-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been shown to have a number of biochemical and physiological effects. In addition to its potential as a fluorescent probe for protein-protein interactions, the compound has been shown to inhibit cell proliferation and induce apoptosis (programmed cell death) in certain cancer cell lines. The compound has also been shown to have anti-inflammatory effects in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-allyl-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide in lab experiments is its potential as a fluorescent probe for protein-protein interactions. The compound is also relatively easy to synthesize and purify. However, one limitation is that the mechanism of action of the compound is not fully understood, which may make it difficult to interpret some experimental results.
Direcciones Futuras
There are several future directions for research on N-allyl-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide. One area of interest is further investigation of its potential as a fluorescent probe for protein-protein interactions. Another direction is the development of analogs of the compound with improved biological activity and selectivity. Additionally, the mechanism of action of the compound could be further elucidated to better understand its effects on cellular processes. Finally, the compound could be tested in animal models to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-allyl-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been described in the literature. The method involves the reaction of 2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide with allyl bromide in the presence of potassium carbonate. The reaction is carried out in acetonitrile at room temperature for several hours, and the resulting product is purified by column chromatography.
Propiedades
IUPAC Name |
2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-prop-2-enylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-3-13-23(20(24)16-11-7-8-12-17(16)25-2)14-18-21-19(22-26-18)15-9-5-4-6-10-15/h3-12H,1,13-14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDHCFIOBNRYNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N(CC=C)CC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-prop-2-enylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3,5-dichloro-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5760032.png)

![5-chloro-N-(4-methoxyphenyl)-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide](/img/structure/B5760038.png)
![2-chloro-N'-[(diphenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5760039.png)
![N-[3-(butyrylamino)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B5760046.png)






![N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5760099.png)
